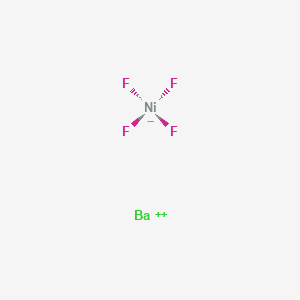
2-(2-propyn-1-yloxy)-Ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo es un compuesto orgánico con una estructura única que incluye un grupo propínil unido a una porción de fluoruro de etanosulfonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo típicamente involucra la reacción del alcohol propargílico con fluoruro de etanosulfonilo bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, para facilitar la formación del producto deseado. Las condiciones de reacción a menudo incluyen un solvente como diclorometano y un rango de temperatura de 0-25 °C para asegurar un rendimiento óptimo.
Métodos de Producción Industrial
La producción industrial de Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo puede involucrar rutas sintéticas similares pero a mayor escala. El proceso incluiría el uso de solventes y reactivos de grado industrial, junto con condiciones de reacción optimizadas para maximizar la eficiencia y el rendimiento. El producto se purifica luego utilizando técnicas de purificación industrial estándar, como destilación o cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo fluoruro de sulfonilo puede ser sustituido por nucleófilos como aminas o alcoholes.
Reacciones de Adición: El grupo alquino puede participar en reacciones de adición, como la hidroboración o la hidrogenación.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar ácidos sulfónicos o reducción para formar sulfonamidas.
Reactivos y Condiciones Comunes
Nucleófilos: Las aminas, alcoholes y tioles son nucleófilos comunes utilizados en reacciones de sustitución.
Catalizadores: Los catalizadores de paladio o platino se utilizan a menudo en reacciones de hidrogenación.
Solventes: El diclorometano, el tetrahidrofurano y el etanol son solventes comúnmente utilizados.
Productos Principales
Productos de Sustitución: Formación de sulfonamidas o ésteres de sulfonato.
Productos de Adición: Formación de alquenos o alcanos a partir del grupo alquino.
Productos de Oxidación: Formación de ácidos sulfónicos.
Aplicaciones Científicas De Investigación
El Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de la química de clic.
Biología: Se emplea en la modificación de biomoléculas para estudiar procesos biológicos.
Medicina: Posible uso en el desarrollo de productos farmacéuticos debido a su reactividad y capacidad para formar compuestos estables.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo involucra su reactividad con nucleófilos y electrófilos. El grupo fluoruro de sulfonilo es altamente reactivo y puede formar enlaces covalentes con nucleófilos, lo que lleva a la formación de productos estables. El grupo alquino puede participar en reacciones de adición, expandiendo aún más su utilidad en la síntesis química.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-propyn-1-iloxi)etanol
- 2-(2-propyn-1-iloxi)etilamina
- Ácido 2-(2-propyn-1-iloxi)benzoico
Unicidad
El Fluoruro de 2-(2-propyn-1-iloxi)etanosulfonilo es único debido a la presencia tanto de un grupo fluoruro de sulfonilo como de un grupo alquino en su estructura. Esta combinación le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un compuesto versátil en la química sintética. Su reactividad y estabilidad también lo hacen valioso en varias aplicaciones de investigación.
Propiedades
Fórmula molecular |
C5H7FO3S |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-prop-2-ynoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FO3S/c1-2-3-9-4-5-10(6,7)8/h1H,3-5H2 |
Clave InChI |
HVQHLNVMEKMUEA-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)

![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)
![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)

![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)
